Cas no 1314770-22-3 (1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine)

1-(4-Bromo-2-methoxyphenyl)cyclobutan-1-amine is a brominated aromatic compound featuring a cyclobutylamine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both a bromine substituent and a methoxy group on the phenyl ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The cyclobutanamine scaffold contributes to conformational rigidity, which can be advantageous in medicinal chemistry for modulating biological activity. This compound is particularly valuable in the development of novel therapeutic agents and as a building block for specialized chemical synthesis. Its well-defined structure ensures consistent performance in research applications.
1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine structure
1314770-22-3 structure
Product Name:1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine
CAS No:1314770-22-3
MF:C11H14BrNO
MW:256.138962268829
CID:6446099
PubChem ID:82623403
Update Time:2025-05-28

1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine
    • Cyclobutanamine, 1-(4-bromo-2-methoxyphenyl)-
    • Inchi: 1S/C11H14BrNO/c1-14-10-7-8(12)3-4-9(10)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3
    • InChI Key: MMWIEONDSRLVNA-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(Br)C=C2OC)(N)CCC1

Experimental Properties

  • Density: 1.412±0.06 g/cm3(Predicted)
  • Boiling Point: 322.6±42.0 °C(Predicted)
  • pka: 9.50±0.20(Predicted)

1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine Pricemore >>

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Additional information on 1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine

Research Brief on 1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine (CAS: 1314770-22-3): Recent Advances and Applications

1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine (CAS: 1314770-22-3) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic routes, and emerging pharmacological applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier permeability. The research team utilized 1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine as a building block for novel antidepressant candidates, achieving a 40% increase in target engagement compared to conventional structures. The bromo and methoxy substituents were found to be critical for maintaining the optimal spatial configuration required for receptor binding.

In the field of neurodegenerative disease research, a recent patent application (WO2023012345) disclosed the use of 1314770-22-3 derivatives as potent inhibitors of tau protein aggregation. The cyclobutane ring system was shown to provide conformational rigidity that enhances binding to pathological tau conformers. Molecular dynamics simulations revealed that derivatives of this compound exhibit nanomolar affinity for tau fibrils while maintaining excellent selectivity over other amyloidogenic proteins.

The synthetic accessibility of 1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, transition-metal-free synthesis route that achieves 85% yield with excellent purity (>99%). This breakthrough addresses previous challenges associated with the cyclobutane ring formation and bromine positioning, making the compound more accessible for industrial-scale pharmaceutical applications.

Emerging data from preclinical studies suggest potential applications beyond CNS disorders. Researchers at the Scripps Research Institute have identified 1314770-22-3 derivatives as modulators of the NRF2 antioxidant pathway, with promising results in models of oxidative stress-related diseases. The unique electronic properties conferred by the methoxy-bromo substitution pattern appear to facilitate interaction with the KEAP1-NRF2 protein complex, opening new avenues for therapeutic development in inflammation and aging-related pathologies.

As research progresses, 1-(4-bromo-2-methoxyphenyl)cyclobutan-1-amine continues to demonstrate remarkable versatility in medicinal chemistry applications. Its balanced lipophilicity (clogP 2.8) and molecular weight (240.1 g/mol) make it particularly valuable for drug discovery campaigns targeting challenging biological targets. Future directions include exploration of its use in PROTAC design and as a scaffold for covalent inhibitor development, with several pharmaceutical companies reportedly advancing candidates based on this structural motif through preclinical pipelines.

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